2,5-Dihydroxycinnamic acid

描述

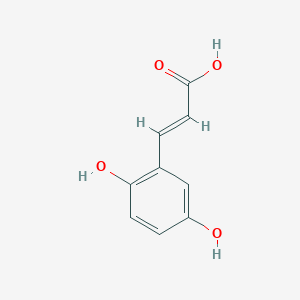

2,5-Dihydroxycinnamic acid, also known as (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid, is a derivative of hydroxycinnamic acid. It is an isomer of caffeic acid and belongs to the class of aromatic acids or phenylpropanoids. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring and a carboxylic acid group attached to a three-carbon side chain .

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxycinnamic acid is typically synthesized through the Elbs persulfate oxidation of o-coumaric acid. The reaction involves the use of potassium persulfate as an oxidizing agent under acidic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Elbs persulfate oxidation remains a fundamental approach. Industrial synthesis would likely involve optimization of reaction conditions to maximize yield and purity.

化学反应分析

Esterification Reactions

2,5-Dihydroxycinnamic acid undergoes esterification with alcohols to form bioactive esters, a reaction facilitated by acid catalysts. This process enhances solubility and modifies pharmacological properties.

Key Findings :

-

The phenethyl ester derivative demonstrates 7-fold greater 5-lipoxygenase inhibition than Zileuton, a clinical 5-LO inhibitor .

-

Methyl ester derivatives inhibit epidermal growth factor receptor autophosphorylation, relevant to cancer therapy .

Reactivity of Functional Groups

-

Hydroxyl Groups : Participate in hydrogen bonding and proton donation, influencing interactions with biological targets (e.g., enzyme active sites).

-

Carboxylic Acid : Exhibits typical acid-base reactivity, forming salts with bases (e.g., sodium or potassium derivatives) .

Biological Activity of Derivatives

Ester derivatives of this compound show marked therapeutic potential:

Applications : These derivatives are explored for anti-inflammatory, antitumor, and cardiovascular therapies due to their target specificity .

Comparative Reactivity

Compared to isomers like caffeic acid (3,4-dihydroxycinnamic acid), this compound exhibits distinct electronic effects due to hydroxyl group positioning, altering redox behavior and substrate affinity in enzymatic reactions .

科学研究应用

Chemistry

- Precursor in Organic Synthesis : DHCA is utilized as a precursor in the synthesis of various organic compounds, including derivatives that exhibit enhanced biological activities.

- Matrix-Assisted Laser Desorption/Ionization (MALDI) : DHCA serves as an effective matrix in MALDI mass spectrometry due to its ability to transfer less internal energy to analyte ions compared to other matrices. This property makes it suitable for analyzing sensitive biomolecules .

Biology

- Antioxidant Properties : Research indicates that DHCA possesses strong antioxidant capabilities, contributing to its role in plant metabolism and potential health benefits in humans.

- Plant Metabolism : It plays a role in the shikimate pathway, crucial for the biosynthesis of aromatic amino acids and phenylpropanoids.

Medicine

- Anti-inflammatory and Anticancer Activities : Studies have shown that DHCA exhibits anti-inflammatory properties by inhibiting 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis. A derivative of DHCA was found to be significantly more potent than existing inhibitors like Zileuton in renal cell carcinoma models .

- Mechanism of Action : The compound has been linked to apoptosis induction in cancer cells, particularly those deficient in the Von Hippel-Lindau (VHL) tumor suppressor gene, highlighting its potential as an anti-cancer agent .

Industry

- Food and Cosmetics Additive : Due to its antioxidant properties, DHCA is utilized as an additive in food preservation and cosmetic formulations to enhance stability and shelf life.

- Polymer Production : It is also explored for use in polymer chemistry due to its reactive functional groups which can be incorporated into polymer matrices.

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry investigated the effects of DHCA derivatives on renal cancer cells. The findings revealed that specific derivatives induced apoptosis and impaired autophagic flux, suggesting a novel therapeutic approach for renal cell carcinoma treatment .

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant properties of DHCA demonstrated its effectiveness against oxidative stress-induced cellular damage. The study highlighted the compound's potential role in mitigating chronic diseases associated with oxidative stress.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Precursor for various bioactive compounds |

| Biology | Antioxidant Activity | Effective against oxidative stress |

| Medicine | Anti-inflammatory | Inhibits 5-LO; induces apoptosis in cancer cells |

| Industry | Food Preservation | Enhances stability as an antioxidant |

作用机制

2,5-Dihydroxycinnamic acid exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and inhibit oxidative stress. The compound also acts as an inhibitor of receptor protein-tyrosine kinases, interfering with the action of these enzymes and affecting various cellular pathways involved in growth and differentiation .

相似化合物的比较

Caffeic Acid (3,4-Dihydroxycinnamic Acid): An isomer with hydroxyl groups at the 3 and 4 positions.

Ferulic Acid (3-Methoxy-4-Hydroxycinnamic Acid): Contains a methoxy group at the 3 position and a hydroxyl group at the 4 position.

p-Coumaric Acid (4-Hydroxycinnamic Acid): Has a single hydroxyl group at the 4 position.

Uniqueness: 2,5-Dihydroxycinnamic acid is unique due to the specific positioning of its hydroxyl groups at the 2 and 5 positions, which imparts distinct chemical properties and reactivity compared to its isomers .

生物活性

2,5-Dihydroxycinnamic acid (DHCA) is a phenolic compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of DHCA, supported by research findings, case studies, and relevant data tables.

This compound is a derivative of hydroxycinnamic acid with two hydroxyl groups at the 2 and 5 positions of the cinnamic acid structure. Its molecular formula is CHO, and it can be synthesized through various methods, including the oxidation of o-coumaric acid.

DHCA primarily acts as an inhibitor of receptor protein-tyrosine kinases (EC 2.7.10.1) . This inhibition affects several cellular processes, including:

- Cell Growth and Differentiation : By modulating tyrosine phosphorylation pathways, DHCA can influence cell proliferation and differentiation.

- Metabolic Processes : It affects glucose and lipid metabolism by interacting with enzymes involved in glycolipid metabolism.

- Gene Expression : DHCA alters gene expression patterns through its interactions with various biomolecules.

Antioxidant Activity

DHCA exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in protecting against cellular damage caused by reactive oxygen species (ROS). Studies have shown that DHCA can scavenge free radicals effectively, making it a candidate for therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

Research indicates that DHCA possesses anti-inflammatory properties. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition may reduce the risk of chronic inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer effects of DHCA:

- Induction of Apoptosis : DHCA has been reported to induce apoptosis in various cancer cell lines, including human leukemia (HL60) and colon cancer (SW480) cells. The mechanisms involve DNA fragmentation and activation of apoptotic pathways .

- Inhibition of Tumor Growth : In renal cell carcinoma models, DHCA derivatives have demonstrated potent inhibitory effects on tumor cell viability and induced apoptosis specifically in VHL-deficient cancer cells .

Pharmacokinetics

The pharmacokinetics of DHCA suggest that it is absorbed in the gastrointestinal tract and metabolized primarily in the liver. The main metabolic pathways include glucuronidation and sulfation .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of DHCA using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that DHCA exhibited a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 ± 3 | 90 ± 2 |

| Ascorbic Acid | 78 ± 4 | 82 ± 3 |

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that DHCA significantly reduced TNF-α levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-α Level (pg/mL) |

|---|---|

| Control | 250 ± 20 |

| LPS | 550 ± 30 |

| DHCA + LPS | 150 ± 15 |

属性

IUPAC Name |

(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIPYOZBOMUUCA-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030505 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38489-67-7, 636-01-1 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 2,5-Dihydroxycinnamic acid and what are its key spectroscopic characteristics?

A1: this compound is a phenolic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. It features a cinnamic acid backbone with two hydroxyl groups attached to the benzene ring at positions 2 and 5. Spectroscopically, it can be characterized by UV, IR, and NMR techniques. For example, [] characterized the compound using spectral methods, likely including NMR.

Q2: What are some natural sources of this compound?

A2: This compound has been isolated from various plant sources. One notable example is Grevillea robusta, commonly known as the southern silky oak or silk oak. Researchers have identified this compound and its esters with arbutin and glucose in the leaves of this plant. [, ] Additionally, it has been found in the underground parts of Isodon phyllostachys [], the flower buds of Tussilago farfara [], and Artemisia sacrorum Ledeb [].

Q3: What are the potential applications of this compound in cancer research?

A4: Research suggests that this compound derivatives could have anti-cancer properties. A study investigated a novel this compound-based 5-lipoxygenase inhibitor and its effects on RCC4 renal cancer cells. The study revealed that this inhibitor induced apoptosis and potentially disrupted the autophagic flux in these cells. [] While promising, more research is needed to determine its therapeutic potential.

Q4: How has this compound been used in studies on matrix-assisted laser desorption ionization (MALDI)?

A5: this compound (DHB) has been used as a matrix in MALDI mass spectrometry. It has been shown to transfer less internal energy to analyte ions compared to other common matrices like CHCA and SA, particularly with picosecond laser excitation. This property makes DHB suitable for analyzing fragile biomolecules. []

Q5: Are there any known structure-activity relationships for this compound derivatives?

A6: Yes, studies have explored the structure-activity relationship of this compound derivatives, particularly in the context of antimyeloma activity. For example, research on caffeic acid phenethyl ester (CAPE) analogs, including the this compound 3-phenylpropyl ester (17), demonstrated potent anti-myeloma effects. These compounds were linked to the downregulation of Sp1 and the IKZF1-IRF4-MYC axis, revealing a potential mechanism of action. []

Q6: Has this compound been investigated in relation to protein tyrosine kinases (PTKs)?

A7: Yes, research suggests a possible link between this compound and PTK activity. One study explored the effects of this compound methyl ester, a PTK inhibitor, on the purinergic contraction of the guinea pig vas deferens. The study found that this compound inhibited the facilitation of purinergic contraction induced by sodium orthovanadate, a compound known to increase protein tyrosine phosphorylation. [] This suggests a potential role of this compound or its derivatives in modulating PTK activity and downstream signaling pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。